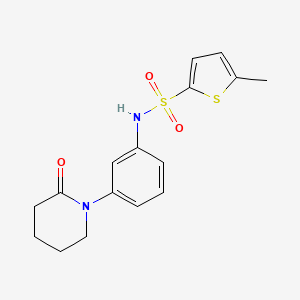
5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPT0B392 and is a derivative of the thiophene class of compounds.
Aplicaciones Científicas De Investigación
Cerebrovasodilatation and Anticonvulsant Activities
A study by Barnish et al. (1981) explored a series of thiophene-2-sulfonamides, including 5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, for their cerebrovasodilatation and anticonvulsant activities. The sulfones, a category of these compounds, showed high activity levels, particularly in increasing cerebral blood flow in animals without causing significant diuresis (Barnish et al., 1981).
Synthesis and Biochemical Activities
Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their biochemical activities. The study found that the substitution pattern and the electronic effects of different functional groups significantly impacted the urease inhibition and hemolytic activities of these compounds (Noreen et al., 2017).
Synthesis Methods and Electrophile-promoted Cyclization Reactions
Christov and Ivanov (2002) developed a method for synthesizing phenyl sulfoxide derivatives, including thiophene-based compounds. This study explored the electrophile-promoted cyclization reactions of these compounds, providing insights into their synthesis and potential applications in various chemical processes (Christov & Ivanov, 2002).
Ocular Hypotensive Activity
Prugh et al. (1991) studied 5-substituted thiophene-2-sulfonamides for their topical ocular hypotensive activity in glaucoma models. The study aimed to optimize inhibitory potency against carbonic anhydrase, water solubility, and minimize pigment binding in the iris (Prugh et al., 1991).
Pharmacological Evaluation of Sulfonamides
Nirogi et al. (2012) focused on the pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides, noting their potential as orally active and brain penetrant 5-HT₆ receptor antagonists. This highlights the relevance of such compounds in developing treatments for neurological conditions (Nirogi et al., 2012).
Solubilization and Micellar Interaction Studies
Saeed et al. (2017) investigated the solubilization of thiophene derivatives in micellar solutions, providing valuable insights into their interaction and solubility in different media. This research is significant for understanding the behavior of these compounds in various applications, including pharmaceutical formulations (Saeed et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin . Thrombin, in turn, plays a pivotal role in blood clot formation .
Mode of Action
5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, 5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in blood clot formation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in a decrease in blood clot formation . This makes 5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide a potential therapeutic agent for the prevention and treatment of various thromboembolic diseases .
Propiedades
IUPAC Name |
5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-8-9-16(22-12)23(20,21)17-13-5-4-6-14(11-13)18-10-3-2-7-15(18)19/h4-6,8-9,11,17H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWAUGUMYMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)
![Tert-butyl N-[[4-(aminomethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2953924.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
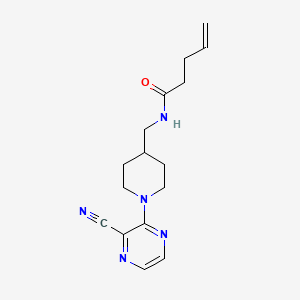
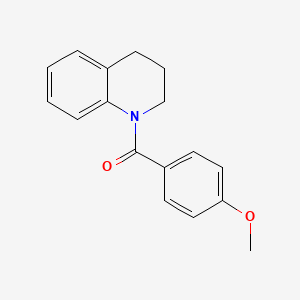
![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
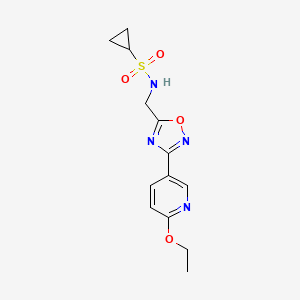
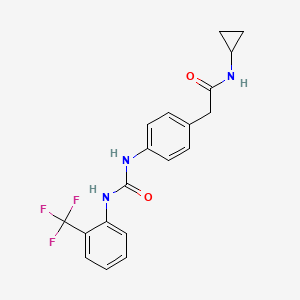
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)